molecular formula C20H25NO3S B378743 Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate CAS No. 312528-51-1

Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate

Cat. No.: B378743
CAS No.: 312528-51-1
M. Wt: 359.5g/mol
InChI Key: NDEJTZUEIZGVCU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the amido and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pivalamide: A simple amide with a tert-butyl group.

    N-ethyl-2,2-dimethylpropanamide: Another amide with a similar structure but different substituents.

    2,2-dimethyl-N-(pyridin-3-yl)propanamide: A compound with a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate is unique due to its combination of functional groups and the presence of a thiophene ring. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

312528-51-1

Molecular Formula

C20H25NO3S

Molecular Weight

359.5g/mol

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H25NO3S/c1-6-14-15(13-11-9-8-10-12-13)16(18(22)24-7-2)17(25-14)21-19(23)20(3,4)5/h8-12H,6-7H2,1-5H3,(H,21,23)

InChI Key

NDEJTZUEIZGVCU-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OCC)C2=CC=CC=C2

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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